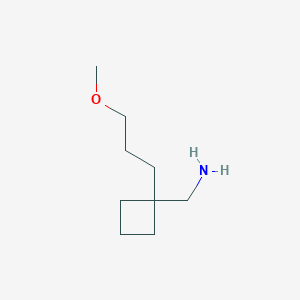
(1-(3-Methoxypropyl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxypropyl)cyclobutyl)methanamine is an organic compound with the molecular formula C9H19NO It features a cyclobutane ring substituted with a methanamine group and a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Methoxypropyl)cyclobutyl)methanamine typically involves the reaction of cyclobutanemethanamine with 3-methoxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Methoxypropyl)cyclobutyl)methanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methanamine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(3-Methoxypropyl)pyrrolidin-3-yl)methanamine: Similar in structure but contains a pyrrolidine ring instead of a cyclobutane ring.
(1-(3-Methoxy-4-methylphenyl)cyclobutyl)methanamine: Contains a methoxy and methyl-substituted phenyl group attached to the cyclobutane ring.
Uniqueness
(1-(3-Methoxypropyl)cyclobutyl)methanamine is unique due to its specific combination of a cyclobutane ring and a 3-methoxypropyl chain. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications.
Biological Activity
(1-(3-Methoxypropyl)cyclobutyl)methanamine is a compound that has garnered attention for its potential biological applications, particularly as a ligand in various biochemical assays. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on different biological targets, and relevant case studies.
The compound can undergo several chemical reactions including oxidation, reduction, and substitution. These reactions may alter its functional groups and enhance its utility in biological systems. For instance, it can be oxidized to yield derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It has been suggested that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction is crucial for its role as a probe or ligand in biological studies.
Biological Activity Data
1. Plant Growth Promotion
A study investigated the effects of this compound on plant growth. The compound was used as a coating on seedlings of three wheat varieties: Kazakhstanskaya-10, Severyanka, and Miras. Results showed significant root growth stimulation, with increases of over 30% in some varieties .
2. Inhibition Studies
In medicinal chemistry applications, the compound has been explored for its potential as an inhibitor of specific kinases. Preliminary data indicate that it may exhibit micromolar IC50 values against certain targets, suggesting a promising avenue for further research into its therapeutic applications .
Research Findings
Recent studies have highlighted the versatility of this compound in various biochemical contexts:
- Ligand Properties : The compound has been characterized as a ligand capable of interacting with multiple biological targets, which may lead to diverse pharmacological effects .
- Synthesis and Characterization : Advanced synthetic techniques have been employed to produce derivatives of this compound, allowing for a detailed exploration of structure-activity relationships (SARs) .
- Potential Therapeutic Applications : Ongoing research is examining the use of this compound in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases .
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(3-methoxypropyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H19NO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8,10H2,1H3 |
InChI Key |
PHLPVIVDSQJOOE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1(CCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















